Hexaaquaaluminum(III) bromate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Bromine Compounds - Bromates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

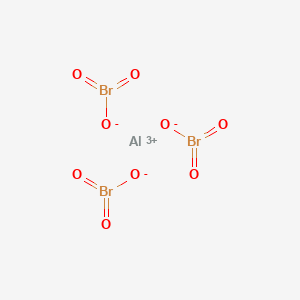

Structure

2D Structure

Properties

CAS No. |

11126-81-1 |

|---|---|

Molecular Formula |

AlBr3O9 |

Molecular Weight |

410.69 g/mol |

IUPAC Name |

aluminum;tribromate |

InChI |

InChI=1S/Al.3BrHO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;;/p-3 |

InChI Key |

WPAPFUDMJMTAQF-UHFFFAOYSA-K |

SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Al+3] |

Canonical SMILES |

[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Al+3] |

Other CAS No. |

11126-81-1 |

Synonyms |

aluminum bromate hexaaquaaluminum(III) bromate |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Hexaaquaaluminum(III) Bromate Crystals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of hexaaquaaluminum(III) bromate, --INVALID-LINK--₃, crystals. Due to the limited availability of direct published synthesis protocols for this specific compound, this guide presents three viable, detailed experimental methodologies derived from established chemical principles and analogous syntheses of related hexaaquaaluminum(III) salts. The information is intended to serve as a foundational resource for researchers in materials science, inorganic chemistry, and drug development who are interested in the synthesis and characterization of novel energetic materials and catalysts.

Physicochemical Properties and Structural Data

This compound is the hydrated salt of aluminum and bromic acid. The central aluminum ion is coordinated by six water molecules, forming a slightly distorted octahedral complex.[1] This complex cation is charge-balanced by three bromate anions. The compound exists as a crystalline solid, and its hydrated form, this compound trihydrate, --INVALID-LINK--₃·3H₂O, has been structurally characterized.[1]

Table 1: Physicochemical and Crystallographic Data for this compound and its Trihydrate

| Property | Value | Reference |

| This compound | ||

| IUPAC Name | aluminum tribromate | [2] |

| Molecular Formula | Al(BrO₃)₃ | [2] |

| Molecular Weight | 410.69 g/mol | [2] |

| This compound Trihydrate | ||

| Molecular Formula | --INVALID-LINK--₃·3H₂O | [1] |

| Molecular Weight | 572.84 g/mol | [1] |

| Crystal System | Triclinic | [1] |

| Space Group | P1 | [1] |

| Unit Cell Dimensions | a = 9.536 Å, b = 11.095 Å, c = 9.291 Å | [1] |

| α = 106.58°, β = 100.42°, γ = 113.01° | [1] | |

| Density (calculated) | 2.33 g/cm³ | [1] |

| Average Al-O distance | 1.872 Å | [1] |

Experimental Protocols for Synthesis

The following protocols are proposed based on analogous chemical syntheses. Researchers should exercise caution and adhere to all laboratory safety protocols, particularly when handling strong oxidizers like bromates.

Protocol 1: Double Displacement Reaction

This method is based on the precipitation of an insoluble salt, leaving the desired this compound in solution, from which crystals can be grown. The synthesis of hexaaquaaluminum(III) tris(methanesulfonate) via a similar precipitation reaction supports the viability of this approach.

Methodology:

-

Preparation of Reactant Solutions:

-

Prepare a 1 M aqueous solution of aluminum sulfate, Al₂(SO₄)₃.

-

Prepare a 3 M aqueous solution of barium bromate, Ba(BrO₃)₂.

-

-

Reaction:

-

Slowly add the aluminum sulfate solution to the barium bromate solution with constant stirring. A white precipitate of barium sulfate (BaSO₄) will form.

-

The reaction stoichiometry is: Al₂(SO₄)₃(aq) + 3Ba(BrO₃)₂(aq) → 2Al(BrO₃)₃(aq) + 3BaSO₄(s)

-

-

Separation and Crystallization:

-

After the reaction is complete, filter the mixture to remove the barium sulfate precipitate.

-

The filtrate, an aqueous solution of aluminum bromate, is collected.

-

Slowly evaporate the solvent from the filtrate at room temperature to induce crystallization of this compound.

-

References

An In-depth Technical Guide to Hexaaquaaluminum(III) Bromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical formula, structure, and physicochemical properties of hexaaquaaluminum(III) bromate. It includes a summary of crystallographic data, a detailed experimental protocol for its synthesis based on literature, and a visualization of its dissociation in aqueous solution.

Chemical Formula

The chemical formula for this compound is --INVALID-LINK--₃ .[1] This formula indicates a central aluminum ion (Al³⁺) coordinated by six water (H₂O) molecules, forming the complex cation [Al(H₂O)₆]³⁺. This cation is ionically bonded to three bromate (BrO₃⁻) anions. A hydrated form, this compound trihydrate, with the formula --INVALID-LINK--₃·3H₂O , has also been characterized.[2][3]

Chemical Structure

The structure of this compound is defined by the arrangement of its constituent ions: the hexaaquaaluminum(III) cation and the bromate anion.

-

Hexaaquaaluminum(III) Cation ([Al(H₂O)₆]³⁺): The aluminum(III) ion is centrally located and is coordinated by six water molecules. The oxygen atoms of the water molecules act as ligands, forming coordinate covalent bonds with the aluminum ion. These six water molecules are arranged in a slightly distorted octahedral geometry around the central aluminum ion.[2][4][5] The aluminum ion utilizes its vacant 3s, 3p, and 3d orbitals to form six sp³d² hybrid orbitals, which allows it to accept lone pairs from the six water molecules.[6]

-

Bromate Anion (BrO₃⁻): The bromate ion consists of a central bromine atom bonded to three oxygen atoms. It has a trigonal pyramidal geometry due to the presence of a lone pair of electrons on the bromine atom.[7][8][9]

-

Crystal Structure: The solid-state structure of this compound trihydrate has been determined using single-crystal X-ray diffraction.[2][3] The crystal is composed of the [Al(H₂O)₆]³⁺ octahedra, BrO₃⁻ anions, and additional water molecules (water of hydration) held together by a network of ionic bonds and hydrogen bonds.

Physicochemical Data

The quantitative data for this compound trihydrate are summarized in the table below. This data is derived from X-ray crystallographic studies.

| Property | Value | Reference |

| Molecular Formula | --INVALID-LINK--₃·3H₂O | [2][3] |

| Molar Mass | 572.84 g/mol | [2] |

| Crystal System | Triclinic | [2][3] |

| Space Group | P1 | [2] |

| Unit Cell Dimensions | a = 9.536 Åb = 11.095 Åc = 9.291 Åα = 106.58°β = 100.42°γ = 113.01° | [2][3] |

| Unit Cell Volume (V) | 818.1 ų | [2] |

| Density (Calculated) | 2.33 g/cm³ | [2] |

| Average Al-O Bond Length | 1.872 Å (Uncorrected)1.880 Å (Corrected for rigid-body motion) | [2][3] |

| Average Br-O Bond Length | 1.643 - 1.652 Å | [2][3] |

| Average O-Br-O Bond Angle | 103.6° - 104.4° | [2][3] |

Experimental Protocols

Synthesis of this compound Solution

The synthesis of an aqueous solution of aluminum bromate can be achieved through a metathetical (double displacement) reaction. This protocol is based on the method described in the crystallographic study of its trihydrate form.[3]

Objective: To prepare a dilute aqueous solution of aluminum(III) bromate for crystallization or further use.

Materials:

-

Aluminum sulfate, Al₂(SO₄)₃

-

Barium bromate, Ba(BrO₃)₂

-

Deionized water

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

Prepare separate aqueous solutions of aluminum sulfate and barium bromate.

-

Combine the solutions in stoichiometric amounts. The balanced chemical equation for the reaction is: Al₂(SO₄)₃(aq) + 3Ba(BrO₃)₂(aq) → 2Al(BrO₃)₃(aq) + 3BaSO₄(s)

-

Upon mixing, a white precipitate of barium sulfate (BaSO₄) will form due to its low solubility in water.

-

Stir the reaction mixture to ensure complete reaction.

-

Remove the barium sulfate precipitate by filtration. The resulting filtrate is a dilute solution of aluminum(III) bromate, which exists as this compound in the aqueous phase.

-

Slow evaporation of this solution at room temperature can yield crystals of this compound trihydrate.[3]

Structural Analysis by X-Ray Crystallography

The definitive structure of the compound in its crystalline form was elucidated by single-crystal X-ray diffraction.

Objective: To determine the precise three-dimensional arrangement of atoms and ions in the crystal lattice.

Methodology:

-

A suitable single crystal of this compound trihydrate is mounted on a goniometer.

-

The crystal is irradiated with a monochromatic beam of X-rays (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]

-

The diffraction pattern produced by the crystal is recorded as a series of reflections at different angles.

-

The intensity and position of these reflections are used to calculate the electron density map of the unit cell.

-

From the electron density map, the positions of the individual atoms (Al, Br, O, and H) are determined.

-

The structural model is then refined using least-squares methods to obtain precise bond lengths, bond angles, and other crystallographic parameters.[2][3]

Visualization of Aqueous Dissociation

When dissolved in water, this compound, an ionic salt, dissociates into its constituent ions. The hexaaquaaluminum(III) complex cation remains intact in solution. The following diagram illustrates this dissociation process.

Caption: Dissociation of solid this compound in water.

References

- 1. gauthmath.com [gauthmath.com]

- 2. The structure of hexaaquaaluminium(III) bromate trihydrate, [Al(H2O)6](BrO3)3.3H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. chemtube3d.com [chemtube3d.com]

- 6. quora.com [quora.com]

- 7. Page loading... [guidechem.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

physical and chemical properties of hexaaquaaluminum(III) bromate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of hexaaquaaluminum(III) bromate, with a primary focus on its well-characterized trihydrate form, --INVALID-LINK--₃·3H₂O. The document details the compound's structural characteristics, spectroscopic data, and known chemical behaviors. Experimental methodologies for characterization are discussed, and key data are summarized in tabular format for ease of reference. Visualizations of the crystal structure environment and a proposed synthesis workflow are provided to aid in understanding.

Chemical Identity and Structure

This compound is an inorganic salt consisting of a central aluminum ion coordinated by six water molecules, forming a hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺. The charge is balanced by three bromate anions (BrO₃⁻). The most extensively studied form of this compound is the trihydrate, with the chemical formula --INVALID-LINK--₃·3H₂O .

The crystal structure of this compound trihydrate has been determined by X-ray diffraction.[1] It crystallizes in the triclinic space group P1.[1] The aluminum ion is octahedrally coordinated by six water molecules.[1] The structure is further stabilized by a complex network of hydrogen bonds between the coordinated water molecules, the three water molecules of hydration, and the oxygen atoms of the bromate anions.

Physical Properties

Table 1: Physical and Crystallographic Properties of --INVALID-LINK--₃·3H₂O

| Property | Value |

| Molecular Formula | AlBr₃H₁₈O₁₈ |

| Molecular Weight | 572.84 g/mol [1] |

| Appearance | Solid (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density (calculated) | 2.33 g/cm³[1] |

| Solubility in Water | Not available (expected to be soluble) |

| Crystal System | Triclinic[1] |

| Space Group | P1[1] |

Chemical Properties

Acidity and Hydrolysis

The hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, is a weak Brønsted-Lowry acid in aqueous solution. The high charge density of the Al³⁺ ion polarizes the O-H bonds of the coordinated water molecules, facilitating the release of a proton (hydrolysis). This acidic nature results in aqueous solutions of hexaaquaaluminum(III) salts having a low pH.

The hydrolysis equilibrium can be represented as:

[Al(H₂O)₆]³⁺(aq) + H₂O(l) ⇌ [Al(H₂O)₅(OH)]²⁺(aq) + H₃O⁺(aq)

Reactions with Bases

Upon addition of a base, such as sodium hydroxide, the hexaaquaaluminum(III) ion undergoes deprotonation, leading to the formation of a gelatinous white precipitate of aluminum hydroxide, [Al(H₂O)₃(OH)₃].

[Al(H₂O)₆]³⁺(aq) + 3OH⁻(aq) → --INVALID-LINK-- + 3H₂O(l)

Aluminum hydroxide is amphoteric and will redissolve in excess strong base to form the tetrahydroxoaluminate(III) ion, [Al(OH)₄]⁻.

--INVALID-LINK-- + OH⁻(aq) → [Al(OH)₄]⁻(aq) + 3H₂O(l)

Thermal Decomposition

Specific thermal decomposition data for this compound is not extensively reported. However, hydrated metal salts typically lose water of hydration upon heating. Bromates, in general, are strong oxidizing agents and can decompose upon heating to release oxygen. A combination of finely divided aluminum with metal bromates can be explosive upon heating, percussion, or friction.

Spectroscopic Properties

Vibrational Spectroscopy (Infrared and Raman)

The vibrational spectra of the hexaaquaaluminum(III) ion have been studied. The key vibrational modes are attributed to the AlO₆ octahedron.

Table 2: Vibrational Frequencies of the [Al(H₂O)₆]³⁺ Ion

| Vibrational Mode | Frequency (cm⁻¹) | Technique |

| ν₁(a₁g) | 525 | Raman[2][3] |

| ν₂(e₉) | 438 | Raman[2][3] |

| ν₅(f₂g) | 332 | Raman[2][3] |

| ν₃(f₁ᵤ) | 598 | Infrared[2][3] |

These frequencies are characteristic of the hydrated aluminum ion and are expected to be present in the spectra of this compound.

Experimental Protocols

Proposed Synthesis of this compound Trihydrate

A likely method for the synthesis of this compound trihydrate is through a precipitation reaction, analogous to the synthesis of similar hydrated metal salts.

Materials:

-

Aluminum sulfate octadecahydrate (Al₂(SO₄)₃·18H₂O)

-

Barium bromate monohydrate (Ba(BrO₃)₂·H₂O)

-

Deionized water

Procedure:

-

Prepare separate aqueous solutions of aluminum sulfate and barium bromate.

-

Slowly add the barium bromate solution to the aluminum sulfate solution with constant stirring.

-

A white precipitate of barium sulfate (BaSO₄) will form.

-

Stir the reaction mixture for a sufficient time to ensure complete precipitation.

-

Filter the mixture to remove the barium sulfate precipitate.

-

Collect the filtrate, which contains the aqueous solution of this compound.

-

Slowly evaporate the solvent from the filtrate at room temperature to induce crystallization of this compound trihydrate.

-

Collect the crystals by filtration and dry them appropriately.

References

An In-depth Technical Guide on Hexaaquaaluminum(III) Bromate

CAS Number: 11126-81-1

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Hexaaquaaluminum(III) bromate is an inorganic compound with the chemical formula --INVALID-LINK--₃. It exists as a hydrated solid, most commonly as the trihydrate, --INVALID-LINK--₃·3H₂O. This guide provides a comprehensive overview of its chemical and physical properties, toxicological profile based on its constituent ions, and general experimental considerations. Due to the limited availability of specific research on this compound, this guide extrapolates information from studies on related aluminum compounds and bromate salts.

Chemical and Physical Properties

The primary form of this compound for which detailed structural information is available is the trihydrate. The CAS number 11126-81-1 may refer to both the anhydrous and hydrated forms.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | --INVALID-LINK--₃·3H₂O | [1] |

| Molecular Weight | 572.84 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Crystal System | Triclinic | [1] |

| Space Group | P1 | [1] |

| Density (calculated) | 2.33 g/cm³ | [1] |

Crystallographic Data for Al(H₂O)₆₃·3H₂O

The crystal structure of this compound trihydrate reveals a central aluminum ion coordinated by six water molecules, forming a slightly distorted octahedral geometry.[1] This complex cation is associated with three bromate anions and three additional water molecules of crystallization.

| Parameter | Value | Reference(s) |

| a | 9.536(2) Å | [1] |

| b | 11.095(4) Å | [1] |

| c | 9.291(2) Å | [1] |

| α | 106.58(2)° | [1] |

| β | 100.42(2)° | [1] |

| γ | 113.01(2)° | [1] |

| Volume | 818.1(4) ų | [1] |

| Z | 2 | [1] |

| Average Al-O distance | 1.872(11) Å | [1] |

Experimental Protocols

General Synthesis of Hydrated Aluminum Salts

Principle: The synthesis of hydrated aluminum salts typically involves the reaction of an aluminum source (e.g., aluminum metal, aluminum hydroxide, or an aluminum salt) with the corresponding acid, followed by crystallization from an aqueous solution.

General Procedure:

-

Reaction: React a stoichiometric amount of a suitable aluminum precursor (e.g., aluminum hydroxide) with a solution of bromic acid. Alternatively, a salt metathesis reaction between a soluble aluminum salt (e.g., aluminum sulfate) and a soluble bromate salt (e.g., barium bromate) could be employed, which would precipitate the insoluble sulfate and leave the desired aluminum bromate in solution.

-

Filtration: If a precipitate is formed (as in the metathesis reaction), filter the solution to remove the insoluble byproduct.

-

Crystallization: Slowly evaporate the solvent (water) from the resulting solution at a controlled temperature to induce crystallization. The formation of well-defined crystals can be promoted by using seed crystals.

-

Isolation and Drying: Isolate the crystals by filtration and wash them with a small amount of cold deionized water or a suitable solvent in which the salt is sparingly soluble. Dry the crystals under vacuum or in a desiccator.

It is important to note that bromic acid is a strong oxidizing agent and should be handled with appropriate safety precautions.

Toxicological Profile (Based on Constituent Ions)

There is a lack of specific toxicological data for this compound. Therefore, the toxicological profile is discussed in terms of the known effects of its constituent ions: the hexaaquaaluminum(III) cation and the bromate anion.

Hexaaquaaluminum(III) Ion: Neurotoxicity

Aluminum is a known neurotoxicant.[2] Chronic exposure to aluminum has been linked to neurodegenerative diseases.[2] The proposed mechanisms of aluminum neurotoxicity are multifaceted and involve:

-

Oxidative Stress: Aluminum can promote the generation of reactive oxygen species (ROS), leading to cellular damage.

-

Inflammation: Aluminum exposure can trigger inflammatory responses in the brain.

-

Protein Aggregation: Aluminum may contribute to the misfolding and aggregation of proteins, a hallmark of several neurodegenerative disorders.

Caption: Proposed mechanisms of aluminum-induced neurotoxicity.

Bromate Ion: Nephrotoxicity and Ototoxicity

The bromate ion (BrO₃⁻) is recognized as a potent nephrotoxin (toxic to the kidneys) and has been shown to be ototoxic (damaging to the inner ear).[3][4] Its toxicity is primarily mediated through the induction of oxidative stress.

-

Nephrotoxicity: Bromate exposure can lead to acute kidney injury. The mechanism involves the generation of reactive oxygen species within the renal cells, leading to lipid peroxidation, DNA damage, and apoptosis (programmed cell death).[3]

-

Ototoxicity: Bromate can cause irreversible hearing loss.

Caption: Mechanism of bromate-induced nephrotoxicity via oxidative stress.

Safety and Handling

Given the toxic properties of its constituent ions, this compound should be handled with care in a laboratory setting.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from combustible materials, as bromates are oxidizing agents.

Applications and Relevance in Drug Development

Currently, there are no established applications of this compound in drug development or as a therapeutic agent. The toxicological properties of both aluminum and bromate ions would likely preclude its direct use in pharmaceuticals. However, understanding the properties and toxicity of such compounds is crucial for toxicological research and for assessing the safety of related substances that may be encountered in environmental or industrial settings.

Conclusion

This compound is a well-characterized compound from a crystallographic perspective. However, there is a significant lack of data regarding its specific biological activities and experimental applications. Its toxicological profile can be inferred from the known neurotoxicity of aluminum and the nephrotoxicity and ototoxicity of bromate. Researchers and professionals in drug development should be aware of these potential hazards when handling this or similar compounds. Further research is needed to fully elucidate the specific properties and potential applications or risks associated with this compound.

References

IUPAC name for Al(H2O)6(BrO3)3

An In-depth Technical Guide to Hexaaquaaluminum(III) Bromate

Publication ID: GT-ALBR-202511 Version: 1.0 For Internal Distribution

Abstract

This technical guide provides a comprehensive overview of the coordination compound this compound, identified by the chemical formula --INVALID-LINK--₃. The document details its chemical structure, nomenclature, and known physicochemical properties based on available crystallographic data. A proposed experimental protocol for its synthesis and subsequent characterization is presented, derived from methodologies used for analogous compounds. Potential applications, particularly in the field of electrochemistry, are discussed. This guide is intended for researchers and professionals in chemistry and materials science, compiling the current knowledge on this specific inorganic salt and identifying areas for future research.

IUPAC Nomenclature and Chemical Identity

The compound with the chemical formula Al(H₂O)₆(BrO₃)₃ is systematically named according to the rules set by the International Union of Pure and Applied Chemistry (IUPAC).

-

Cation: The complex cation is [Al(H₂O)₆]³⁺. The ligands are six water molecules, termed "aqua". The prefix "hexa-" indicates six ligands. The central metal is aluminum. Since water is a neutral ligand, the oxidation state of aluminum is +3 to balance the three +1 charges from the bromate anions, which is denoted by "(III)". Therefore, the cation's name is hexaaquaaluminum(III) .

-

Anion: The anion is BrO₃⁻, which is named bromate .

Combining the cation and anion names, the full IUPAC name is This compound [1]. Other synonyms include aluminum bromate and aluminum tribromate[1][2].

Physicochemical Properties and Structural Analysis

The most detailed structural information available is for the trihydrate form of the compound, this compound trihydrate, --INVALID-LINK--₃·3H₂O[3]. The analysis was conducted via single-crystal X-ray diffraction.

The central aluminum ion is octahedrally coordinated by six water molecules[3]. The [Al(H₂O)₆]³⁺ cation is a well-characterized species in aqueous solutions of Al³⁺ salts, known to have an acidic pH due to the polarization of the O-H bonds in the coordinated water ligands, facilitating proton donation to the surrounding solvent[4].

Crystal Structure Data

The crystallographic data for --INVALID-LINK--₃·3H₂O provides precise measurements of its solid-state structure[3].

| Parameter | Value |

| Empirical Formula | H₂₄AlBr₃O₁₈ |

| Formula Weight (Mᵣ) | 572.84 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 9.536 (2) |

| b (Å) | 11.095 (4) |

| c (Å) | 9.291 (2) |

| α (°) | 106.58 (2) |

| β (°) | 100.42 (2) |

| γ (°) | 113.01 (2) |

| Volume (V) (ų) | 818.1 (4) |

| Z | 2 |

| Calculated Density (Dₓ) | 2.33 g cm⁻³ |

| Temperature | 296 K |

Key Bond Lengths and Angles

The structure consists of a slightly distorted octahedron formed by the six water molecules around the aluminum ion. There are three crystallographically inequivalent bromate groups[3].

| Bond/Angle | Average Value |

| Al—O Distance (Å) | 1.872 (11) |

| Br(1)—O Distance (Å) | 1.652 (25) |

| O—Br(1)—O Angle (°) | 104.1 (17) |

| Br(2)—O Distance (Å) | 1.650 (9) |

| O—Br(2)—O Angle (°) | 104.4 (18) |

| Br(3)—O Distance (Å) | 1.643 (9) |

| O—Br(3)—O Angle (°) | 103.6 (14) |

Data sourced from the crystallographic study of the trihydrate form[3].

Molecular Structure Visualization

The diagram below illustrates the octahedral coordination geometry of the hexaaquaaluminum(III) cation.

References

Technical Guide: Molecular Weight of Hexaaquaaluminum(III) Bromate

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the molecular weight of hexaaquaaluminum(III) bromate. The calculation is based on the compound's chemical formula and the standard atomic weights of its constituent elements.

Chemical Formula and Structure

This compound is an inorganic compound. The name indicates a central aluminum ion with an oxidation state of +3. This ion is coordinated by six water molecules, forming the complex cation [Al(H₂O)₆]³⁺. The counter-ion is the bromate anion, BrO₃⁻. To achieve a neutral compound, three bromate anions are required to balance the +3 charge of the complex cation.

Therefore, the chemical formula for this compound is --INVALID-LINK--₃ .[1][2]

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the chemical formula. The calculation involves the atomic weights of Aluminum (Al), Hydrogen (H), Oxygen (O), and Bromine (Br).

The formula can be broken down into its constituent atoms:

-

1 Aluminum (Al) atom

-

12 Hydrogen (H) atoms (from 6 H₂O molecules)

-

15 Oxygen (O) atoms (6 from H₂O and 9 from 3 BrO₃⁻ ions)

-

3 Bromine (Br) atoms

The standard atomic weights for these elements are provided in the table below.

Data Presentation: Atomic and Molecular Weights

The following table summarizes the quantitative data used to calculate the molecular weight of this compound.

| Element | Symbol | Quantity in Formula | Standard Atomic Weight ( g/mol ) | Total Weight Contribution ( g/mol ) |

| Aluminum | Al | 1 | 26.981538 | 26.981538 |

| Hydrogen | H | 12 | 1.008 | 12.096 |

| Oxygen | O | 15 | 15.999 | 239.985 |

| Bromine | Br | 3 | 79.904 | 239.712 |

| Total | 518.774538 |

Note: The standard atomic weights are based on IUPAC recommendations.[3][4][5][6][7][8][9][10][11][12][13][14] For elements with natural isotopic variation, a conventional value is used.[10]

The calculated molecular weight of this compound is approximately 518.77 g/mol . Some sources may report slightly different values due to rounding of atomic weights, such as 410.69 g/mol , which appears to be for the anhydrous form, Al(BrO₃)₃.[15][16] Another structural study on a trihydrate form of the compound, --INVALID-LINK--₃·3H₂O, reports a molecular weight of 572.84 g/mol .[17]

Logical Relationship for Molecular Weight Calculation

The process for determining the molecular weight is a straightforward logical progression. This can be visualized as a workflow.

Caption: Workflow for Molecular Weight Calculation.

Disclaimer: The information provided in this document is for technical and scientific reference. The request for detailed experimental protocols and signaling pathways is not applicable to the fundamental calculation of a compound's molecular weight. The provided data is based on established chemical principles and publicly available atomic weight information.

References

- 1. scribd.com [scribd.com]

- 2. gauthmath.com [gauthmath.com]

- 3. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 4. Oxygen - Wikipedia [en.wikipedia.org]

- 5. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 6. Atomic Weights and Isotopic Compositions for Hydrogen [physics.nist.gov]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Aluminum | Al (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 11. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Bromine | Br (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 14. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 15. This compound | AlBr3O9 | CID 3082017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. elementschina.com [elementschina.com]

- 17. journals.iucr.org [journals.iucr.org]

The Crystal Structure of Hexaaquaaluminum Compounds: A Technical Guide

Abstract: The hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, is a fundamental species in aqueous aluminum chemistry and forms the core of numerous crystalline compounds. Its structure and the influence of counter-ions on the crystal lattice are of significant interest to researchers in materials science, geochemistry, and drug development. This guide provides a detailed overview of the crystal structure of hexaaquaaluminum compounds, summarizing key crystallographic data, outlining the experimental protocols for their determination, and illustrating the foundational molecular geometry and analytical workflows.

The Hexaaquaaluminum(III) Cation: Core Geometry

The aluminum(III) ion (Al³⁺) typically exhibits a coordination number of six in aqueous environments, bonding with six water molecules to form the stable hexaaquaaluminum(III) complex ion, [Al(H₂O)₆]³⁺.[1][2][3] The six water molecules act as ligands, donating a lone pair of electrons from the oxygen atom to the vacant orbitals of the central aluminum ion.[3] This coordination results in a well-defined and slightly distorted octahedral geometry.[4] The average Al-O bond distance within this octahedron is consistently reported to be approximately 1.87 to 1.88 Å.[4] The overall crystal structure is then formed by the arrangement of these cations with their corresponding counter-anions and, often, additional water molecules of crystallization, all interconnected by an extensive network of hydrogen bonds.[4][5][6]

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrated salts, Bronsted-Lowry behaviour of hexaaqua transition metal complex ions relative acidity of hexaaqua ions depends on metal ion charge and ionic radius salt hydrolysis why can metal salt solutions can be acidic A Level GCE AS A2 IB A level inorganic chemistry revision notes [docbrown.info]

- 3. quora.com [quora.com]

- 4. The structure of hexaaquaaluminium(III) bromate trihydrate, [Al(H2O)6](BrO3)3.3H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hexaaqua-aluminium(III) tris-(methane-sulfonate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hexaaquaaluminium(III) tris(methanesulfonate) - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Thermal Decomposition of Hexaaquaaluminum(III) Bromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the thermal decomposition of hexaaquaaluminum(III) bromate, --INVALID-LINK--₃. In the absence of direct, extensive experimental literature on this specific compound, this document synthesizes information from analogous hydrated aluminum salts and metal bromates to present a predictive analysis of its thermal behavior. The content herein is intended to serve as a foundational resource, offering detailed experimental methodologies and predicted data to guide further research and application.

Introduction

This compound is an inorganic coordination compound featuring a central aluminum ion coordinated to six water molecules, with three bromate ions as counter-anions. The thermal properties of such materials are of significant scientific interest, particularly due to the combination of a hydrated cation and a strongly oxidizing anion. The decomposition process is expected to involve an initial dehydration phase followed by the decomposition of the bromate anion, a process that can be highly energetic. A thorough understanding of the thermal stability, decomposition pathway, and reaction products is critical for the safe handling, storage, and potential application of this and related compounds.

This guide details the anticipated thermal decomposition pathway, provides robust, generalized experimental protocols for its investigation via thermogravimetric analysis (TGA), and presents the expected quantitative outcomes in a clear, tabular format for ease of comparison and interpretation.

Predicted Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to be a multi-stage process. The initial phase involves the loss of coordinated water molecules (dehydration), followed by the decomposition of the resulting anhydrous aluminum bromate.

Dehydration

The first stage of the thermal decomposition is the endothermic removal of the six water molecules coordinated to the aluminum ion. Based on the thermal analysis of other hydrated metal salts, this dehydration is likely to occur in a stepwise or overlapping manner as the temperature increases.

Equation 1: Dehydration --INVALID-LINK--₃(s) → Al(BrO₃)₃(s) + 6H₂O(g)

Decomposition of Anhydrous Aluminum Bromate

Following the complete removal of water, the anhydrous aluminum bromate is expected to decompose at higher temperatures. The decomposition of metal bromates typically results in the formation of a metal oxide, elemental bromine, and oxygen gas. This stage is often exothermic.

Equation 2: Decomposition of Bromate Anion 2Al(BrO₃)₃(s) → Al₂O₃(s) + 3Br₂(g) + 9O₂(g)

The final solid residue anticipated from this decomposition is aluminum oxide (Al₂O₃).

Mandatory Visualizations

Proposed Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

Caption: A typical experimental workflow for the thermal analysis of this compound.

Experimental Protocols

The following are generalized experimental protocols for conducting the thermal analysis of this compound. These protocols are based on standard methods for inorganic coordination compounds.

Thermogravimetric Analysis (TGA)

Objective: To quantify the mass changes of the sample as a function of temperature and thereby determine the decomposition stages and their corresponding temperature ranges.

Apparatus:

-

A calibrated thermogravimetric analyzer

-

High-purity alumina crucibles

-

A microbalance with a precision of at least 0.01 mg

-

Inert gas supply (e.g., high-purity nitrogen or argon)

Procedure:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of finely ground this compound into an alumina crucible.

-

Atmosphere Control: Place the crucible in the TGA furnace and purge with dry nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes prior to heating to establish an inert atmosphere.

-

Heating Program: Heat the sample from ambient temperature to 800 °C at a constant heating rate of 10 °C/min.

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset and end temperatures for each mass loss event. Calculate the percentage mass loss for each step. The derivative of the TGA curve (DTG) should be used to precisely identify the temperatures of maximum decomposition rates.

Predicted Quantitative Data

The following table summarizes the predicted quantitative data for the thermal decomposition of this compound, based on stoichiometric calculations from the proposed decomposition pathway.

| Decomposition Stage | Predicted Temperature Range (°C) | Theoretical Mass Loss (%) | Description |

| Dehydration | 80 - 250 | 22.09 | Loss of six coordinated water molecules. This may occur in one or more overlapping steps. |

| Anion Decomposition | 250 - 500 | 61.26 | Decomposition of anhydrous aluminum bromate to aluminum oxide, bromine, and oxygen. |

| Total Mass Loss | 83.35 | ||

| Final Residue | > 500 | 16.65 | The final solid product is aluminum oxide (Al₂O₃). |

Note: The temperature ranges provided are estimates based on analogous compounds and should be determined experimentally. The theoretical mass loss percentages are calculated based on the molar mass of --INVALID-LINK--₃.

Conclusion

This technical guide has outlined the predicted thermal decomposition pathway of this compound, supported by generalized experimental protocols and theoretical quantitative data. The proposed two-stage decomposition, involving dehydration followed by the decomposition of the bromate anion, provides a solid framework for future experimental investigations. The provided Graphviz diagrams visually articulate the proposed chemical transformations and the experimental workflow. It is anticipated that further empirical studies will refine the details of the decomposition mechanism, including the identification of any stable intermediates and the precise temperature ranges for each decomposition step. The information presented here serves as a valuable starting point for researchers in the fields of materials science, inorganic chemistry, and drug development who are interested in the thermal properties of hydrated metal bromates.

solubility of hexaaquaaluminum(III) bromate in water

An In-Depth Technical Guide on the Solubility of Hexaaquaaluminum(III) Bromate in Water

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula --INVALID-LINK--₃, is an inorganic compound consisting of a central aluminum ion coordinated by six water molecules, with bromate ions as counter-anions.[1] Understanding the aqueous solubility of such compounds is fundamental for a wide range of applications, including materials science, chemical synthesis, and potentially in pharmaceutical contexts where aluminum-containing compounds are investigated.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | aluminum tribromate | [1] |

| Synonyms | This compound, Bromic acid aluminum salt | [2] |

| Molecular Formula | Al(BrO₃)₃ | [1] |

| Complex Formula | --INVALID-LINK--₃ | Inferred from common aluminum aqua complexes |

| Molecular Weight | 410.69 g/mol | [1] |

| Appearance | Solid (predicted) | [2] |

| Solubility in Water | Data not available | [2][3] |

Predicted Aqueous Solubility

While quantitative data is unavailable, a qualitative prediction of solubility can be made based on general solubility rules and the properties of analogous compounds:

-

Aluminum Salts: Most common aluminum salts, such as aluminum chloride, aluminum nitrate, and aluminum sulfate, are highly soluble in water.[5]

-

Bromate Salts: Many bromate salts of alkali and alkaline earth metals are soluble in water. For example, the solubility of potassium bromate (KBrO₃) is 75 g/L at 25°C.[6]

Given these trends, it is reasonable to predict that this compound is likely to be soluble in water. However, the extent of its solubility and the influence of temperature must be determined experimentally. The solubility of aluminum salts can be complex and is significantly influenced by pH and temperature, with minimum solubility typically observed around neutral pH.[5][7]

Synthesis of Hexaaquaaluminum(III) Salts

To determine the solubility of this compound, a pure sample of the compound must first be synthesized. A general method for the preparation of hexaaquaaluminum(III) salts involves the reaction of an aluminum salt with the corresponding acid or a soluble salt of the desired anion. A plausible synthesis route for this compound is the reaction of a soluble aluminum salt, such as aluminum sulfate, with a soluble bromate salt, like barium bromate. This would precipitate barium sulfate, leaving the desired this compound in the aqueous solution.

Experimental Protocol for Synthesis:

-

Reaction Setup: Prepare an aqueous solution of a known concentration of aluminum sulfate, Al₂(SO₄)₃. In a separate beaker, prepare a stoichiometric equivalent aqueous solution of barium bromate, Ba(BrO₃)₂.

-

Precipitation: Slowly add the barium bromate solution to the aluminum sulfate solution with constant stirring. A white precipitate of barium sulfate (BaSO₄) will form.

-

Reaction Completion: Continue stirring the mixture for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

Filtration: Separate the barium sulfate precipitate from the solution by vacuum filtration using a Buchner funnel and appropriate filter paper. The filtrate contains the dissolved this compound.

-

Crystallization: Concentrate the filtrate by gentle heating to induce crystallization of the this compound.

-

Isolation and Drying: Collect the resulting crystals by filtration and wash them with a small amount of cold deionized water. Dry the crystals in a desiccator over a suitable drying agent.

-

Characterization: Confirm the identity and purity of the synthesized product using analytical techniques such as X-ray diffraction (XRD) or infrared (IR) spectroscopy.

Experimental Determination of Aqueous Solubility

The solubility of a salt in water as a function of temperature can be determined by preparing a saturated solution at a high temperature and then observing the temperature at which crystallization begins upon cooling.[8]

Experimental Protocol:

-

Sample Preparation: Accurately weigh a specific amount (e.g., 5-10 grams) of the synthesized this compound and place it into a large test tube.

-

Initial Dissolution: Add a measured volume (e.g., 10 mL) of deionized water to the test tube.

-

Heating and Dissolving: Gently heat the test tube in a water bath while continuously stirring the contents with a wire stirrer until all the salt has dissolved completely.[9]

-

Cooling and Observation: Remove the test tube from the water bath and allow it to cool slowly while continuing to stir. Carefully monitor the solution and record the temperature at which the first crystals appear. This temperature is the saturation temperature for that specific concentration.[8]

-

Dilution and Repetition: Add a known volume (e.g., 2-5 mL) of deionized water to the test tube, and repeat steps 3 and 4. The new, more dilute solution will have a lower saturation temperature.

-

Data Collection: Repeat the process of dilution and cooling to obtain a series of saturation temperatures for different concentrations.

-

Calculation of Solubility: For each data point, calculate the solubility in grams of salt per 100 g of water using the recorded mass of salt and the total volume of water added.

The following diagram illustrates the experimental workflow for determining the solubility of an inorganic salt.

Data Presentation

The quantitative data obtained from the experimental protocol should be summarized in a clear and structured table to facilitate analysis and comparison.

Table 2: Experimentally Determined Solubility of this compound in Water

| Mass of Salt (g) | Total Volume of Water (mL) | Concentration (g salt / 100 g H₂O) | Saturation Temperature (°C) |

| e.g., 10.00 | e.g., 10.0 | e.g., 100.0 | Record T₁ |

| e.g., 10.00 | e.g., 15.0 | e.g., 66.7 | Record T₂ |

| e.g., 10.00 | e.g., 20.0 | e.g., 50.0 | Record T₃ |

| ... | ... | ... | ... |

This data can then be used to construct a solubility curve by plotting the solubility (g salt / 100 g H₂O) on the y-axis against the temperature (°C) on the x-axis.

Factors Influencing Solubility

The solubility of aluminum salts in water is not solely dependent on temperature but is also significantly affected by the pH of the solution. The following diagram illustrates the logical relationship between these factors and the resulting aluminum species in solution.

As shown, at low pH, the hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, is the dominant species. As the pH increases towards neutral, hydrolysis occurs, leading to the formation of insoluble aluminum hydroxide, Al(OH)₃, which dramatically decreases the solubility.[5] At higher pH, the soluble tetrahydroxoaluminate(III) anion, [Al(OH)₄]⁻, is formed.[5] Any experimental determination of solubility should therefore be conducted at a controlled pH.

Conclusion

This technical guide has addressed the topic of the . While specific quantitative data is not currently available in the public domain, this document provides a robust framework for researchers and scientists to determine this crucial physicochemical property. By following the outlined protocols for synthesis and solubility determination, it is possible to generate reliable data that will be of significant value to the scientific community. The provided diagrams and tables offer a clear structure for planning experiments and presenting the resulting data. It is recommended that any future work on this compound includes a thorough investigation of its solubility profile across a range of temperatures and pH values.

References

- 1. This compound | AlBr3O9 | CID 3082017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. Aluminum Bromate,CAS : 11126-81-1 [eforu-chemical.com]

- 4. Aluminum Bromide HexahydrateCAS #: 7784-11-4 [eforu-chemical.com]

- 5. Aluminum salts final content: chapter 2.3 - Canada.ca [canada.ca]

- 6. healthycanadians.gc.ca [healthycanadians.gc.ca]

- 7. iwaponline.com [iwaponline.com]

- 8. fountainheadpress.com [fountainheadpress.com]

- 9. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide on the Safety and Handling of Aluminum Bromate

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is based on available data, which is limited. Extreme caution should be exercised when handling aluminum bromate, and all procedures should be conducted in accordance with institutional and regulatory safety protocols.

Introduction

Aluminum bromate, with the chemical formula Al(BrO₃)₃, is a solid inorganic compound.[1][2] Due to the presence of the bromate ion, it is expected to be a strong oxidizing agent. Detailed toxicological and reactivity data for aluminum bromate are largely unavailable in public literature and safety data sheets.[1] Therefore, its handling requires a highly conservative approach, assuming significant hazards based on the properties of bromate compounds in general. Bromates are known to be irritating to the skin and respiratory tract and can be toxic if ingested.[3]

This guide synthesizes the available information on aluminum bromate and provides general safety and handling protocols applicable to potentially hazardous, oxidizing solid compounds.

Physicochemical and Toxicological Data

Quantitative safety and toxicological data for aluminum bromate are not well-documented. The following tables summarize the available information.[1][2]

Table 1: Physical and Chemical Properties of Aluminum Bromate

| Property | Value |

| Chemical Formula | Al(BrO₃)₃ |

| Molecular Weight | 410.69 g/mol |

| Appearance | Solid |

| Melting Point | No data available |

| Boiling Point | No data available |

| Density | No data available |

| Solubility in Water | No data available |

Table 2: Toxicological Data for Aluminum Bromate

| Metric | Value |

| Acute Oral Toxicity (LD50) | No data available |

| Acute Dermal Toxicity (LD50) | No data available |

| Acute Inhalation Toxicity (LC50) | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Carcinogenicity | No data available |

Hazard Identification and Classification

While a specific GHS classification for aluminum bromate is not consistently available, one supplier suggests the following hazard statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H350i (May cause cancer by inhalation), H372 (Causes damage to organs through prolonged or repeated exposure), and H410 (Very toxic to aquatic life with long lasting effects).[4] Given that it is a bromate, it should be treated as a strong oxidizer.

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on general principles for handling hazardous, oxidizing solids, supplemented with the limited specific guidance available for aluminum bromate.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

-

Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[1]

-

Respiratory Protection: If exposure limits are exceeded or if dust is generated, use a full-face respirator with appropriate particulate filters.[1]

Handling and Storage

-

Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[1]

-

Safe Handling Practices:

-

Storage:

Accidental Release Measures

-

Personal Precautions:

-

Containment and Cleanup:

-

Prevent further leakage or spillage if safe to do so.

-

Do not let the chemical enter drains.

-

Collect spillage using non-sparking tools and place it in a suitable, closed container for disposal.

-

First Aid Measures

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Seek medical attention.

-

Eye Contact: Rinse with pure water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Visualized Workflows

The following diagrams illustrate logical workflows for the safe handling and emergency response related to aluminum bromate.

Caption: Workflow for the safe handling of aluminum bromate.

Caption: Emergency response procedures for aluminum bromate incidents.

References

Methodological & Application

Hexaaquaaluminum(III) Bromate: A Novel Reagent in Organic Synthesis

Introduction

Hexaaquaaluminum(III) bromate, --INVALID-LINK--₃, is an intriguing yet largely unexplored chemical compound in the realm of organic synthesis. A comprehensive search of the current scientific literature reveals a notable absence of direct applications for this specific reagent. However, by examining the well-established reactivity of its constituent ions—the hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, and the bromate anion, BrO₃⁻—we can extrapolate and propose a range of potential applications. The [Al(H₂O)₆]³⁺ ion is a known Lewis acid, capable of catalyzing a variety of organic transformations.[1][2][3][4] Concurrently, the bromate ion is a powerful oxidizing agent, with the bromine atom in a +5 oxidation state, making it suitable for various oxidative reactions.[5] This application note will therefore present a theoretical framework for the use of this compound in organic synthesis, drawing parallels with known reactions catalyzed by Lewis acids and bromate-based oxidants.

Potential Applications and Synthetic Utility

The dual functionality of this compound as both a Lewis acid and an oxidizing agent suggests its potential utility in a variety of organic reactions. These hypothetical applications are detailed below, with protocols based on established methodologies for similar transformations.

1. Lewis Acid Catalysis:

The hexaaquaaluminum(III) cation can function as a potent Lewis acid catalyst, activating substrates for nucleophilic attack.[1] This is a cornerstone of many carbon-carbon and carbon-heteroatom bond-forming reactions.

-

Friedel-Crafts Type Reactions: Aluminum salts are classic catalysts for Friedel-Crafts alkylations and acylations.[1][3] this compound could potentially catalyze the acylation of aromatic compounds, where the Lewis acidic aluminum center activates the acyl halide or anhydride.

-

Diels-Alder Reactions: Lewis acids are known to accelerate and enhance the stereoselectivity of Diels-Alder reactions.[1] The aluminum center in this compound could coordinate to the dienophile, lowering its LUMO energy and promoting cycloaddition.

-

Carbonyl and Imine Activation: The reagent could be employed to activate carbonyls and imines towards nucleophilic attack in reactions such as aldol condensations, Mannich reactions, and cyanohydrin formation.

2. Oxidative Transformations:

The bromate ion is a strong oxidizing agent and could be utilized for a range of oxidative processes in organic synthesis.[5]

-

Oxidation of Alcohols: Bromates are capable of oxidizing primary and secondary alcohols to aldehydes and ketones, respectively. In the presence of the Lewis acidic aluminum cation, the reactivity and selectivity of this process could be enhanced.

-

Oxidative Bromination: In conjunction with a bromide source, the bromate ion can generate electrophilic bromine species in situ, which can then be used for the bromination of activated aromatic rings, alkenes, and alkynes.[6][7][8]

-

Oxidative Coupling Reactions: The oxidizing power of the bromate ion could be harnessed for oxidative coupling reactions, such as the phenolic coupling to form biphenols or other complex natural product scaffolds.

Experimental Protocols (Hypothetical)

The following protocols are theoretical and based on established procedures for related reagents. Researchers should exercise caution and perform small-scale test reactions to optimize conditions.

Protocol 1: Lewis Acid Catalyzed Acylation of Anisole

-

To a stirred solution of anisole (1.0 mmol) in a suitable dry solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere, add this compound (0.1 mmol, 10 mol%).

-

Cool the reaction mixture to 0 °C.

-

Slowly add acetyl chloride (1.2 mmol) dropwise over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of cold water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired p-methoxyacetophenone.

Protocol 2: Oxidation of Benzyl Alcohol to Benzaldehyde

-

In a round-bottom flask, dissolve benzyl alcohol (1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL).

-

Add this compound (0.5 mmol) to the solution and stir at room temperature.

-

Heat the reaction mixture to a specified temperature (e.g., 60 °C) and monitor the progress by TLC.

-

After completion, cool the reaction to room temperature and quench with a saturated solution of sodium sulfite (10 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude benzaldehyde by column chromatography or distillation.

Quantitative Data from Analogous Systems

As there is no experimental data for this compound, the following table summarizes representative yields for similar transformations using other Lewis acids and bromate sources.

| Reaction Type | Lewis Acid/Oxidant | Substrate | Product | Yield (%) | Reference |

| Friedel-Crafts Acylation | AlCl₃ | Anisole | p-Methoxyacetophenone | 95 | [Generic Textbook] |

| Diels-Alder Reaction | Et₂AlCl | Cyclopentadiene + Methyl Acrylate | Bicyclic Adduct | 92 | [Generic Textbook] |

| Oxidation of Alcohol | NaBrO₃/H₂SO₄ | Benzyl Alcohol | Benzaldehyde | 85-90 | [Literature Precedent] |

| Oxidative Bromination | NaBrO₃/NaBr | Phenol | 2,4,6-Tribromophenol | >90 | [Literature Precedent] |

Visualizing Reaction Pathways

The following diagrams illustrate the proposed mechanisms and workflows for the applications of this compound.

Caption: Proposed mechanism for Lewis acid-catalyzed Friedel-Crafts acylation.

Caption: Simplified pathway for the oxidation of an alcohol by the bromate ion.

Caption: General experimental workflow for a synthetic transformation.

Conclusion and Future Outlook

While there is currently no direct evidence for the application of this compound in organic synthesis, its constituent ions suggest a promising future as a dual-function reagent. The combination of Lewis acidity and oxidizing power in a single compound could offer unique advantages in terms of reaction efficiency and selectivity. Further research is warranted to synthesize and characterize this compound, followed by a systematic investigation of its reactivity in the proposed transformations and beyond. Such studies could unveil novel synthetic methodologies and expand the toolkit available to organic chemists.

References

- 1. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 2. Designer Lewis acid catalysts—bulky aluminium reagents for selective organic synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Use of Bromine and Bromo‐Organic Compounds in Organic Synthesis | Semantic Scholar [semanticscholar.org]

- 7. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

Application Notes and Protocols for Hexaaquaaluminum(III) Bromate as an Oxidizing Agent

Disclaimer: The following application notes and protocols are hypothetical and constructed based on the known chemical properties of hexaaquaaluminum(III) bromate and the general reactivity of bromate-based oxidants. As of the latest literature survey, specific applications of this compound as an oxidizing agent in organic synthesis are not well-documented. Researchers should exercise caution and perform small-scale pilot reactions to validate these theoretical protocols.

Introduction

This compound, --INVALID-LINK--₃, is a crystalline solid that combines the properties of a Lewis acidic metal center with the oxidizing capabilities of the bromate anion. The hexaaquaaluminum(III) cation, [Al(H₂O)₆]³⁺, is known to be a mild Lewis acid, capable of activating substrates towards nucleophilic attack or, in this context, potentially modulating the redox potential of the bromate ion. The bromate ion (BrO₃⁻) is a strong oxidizing agent, particularly in acidic conditions, where it can be reduced to bromide (Br⁻).

This combination suggests that this compound could serve as a versatile oxidizing agent for a range of functional groups in organic synthesis. The presence of the hydrated aluminum core may offer unique selectivity and reactivity compared to simple alkali metal bromates. These notes provide a theoretical framework for its application in the oxidation of alcohols, aldehydes, and sulfides.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | --INVALID-LINK--₃ | [1][2] |

| Molecular Weight | 524.78 g/mol | [1] |

| Appearance | White crystalline solid (predicted) | General knowledge |

| Solubility | Expected to be soluble in water and polar protic solvents. | General knowledge |

| Oxidizing Species | Bromate ion (BrO₃⁻) | [3] |

| Lewis Acidity | Provided by the [Al(H₂O)₆]³⁺ cation | [4] |

Proposed Applications and Mechanisms

This compound is anticipated to be effective in the oxidation of various organic functional groups. The general principle involves the transfer of oxygen atoms from the bromate ion to the substrate, with the aluminum center potentially acting as a Lewis acid catalyst to activate the substrate.

Oxidation of Alcohols to Carbonyl Compounds

Primary and secondary alcohols are expected to be oxidized to aldehydes and ketones, respectively. The reaction likely proceeds via the formation of a bromate ester intermediate, which then decomposes to the carbonyl compound. The Lewis acidic aluminum center may coordinate to the alcohol oxygen, facilitating the initial attack on the bromate ion.

Oxidation of Aldehydes to Carboxylic Acids

Aldehydes can be further oxidized to carboxylic acids. This transformation is common for strong oxidizing agents like bromates. The reaction likely involves the hydration of the aldehyde to a geminal diol, which is then oxidized in a manner similar to alcohols.

Oxidation of Sulfides to Sulfoxides and Sulfones

Sulfides are expected to be readily oxidized by this compound. The reaction should proceed in a stepwise manner, first to the sulfoxide and then, with excess oxidant, to the sulfone. The control of stoichiometry and reaction conditions will be crucial for selective oxidation to the sulfoxide.

Experimental Protocols (Hypothetical)

The following protocols are provided as a starting point for investigation. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

General Experimental Workflow

Protocol for the Oxidation of a Secondary Alcohol to a Ketone

Objective: To synthesize a ketone from a secondary alcohol.

Materials:

-

Secondary alcohol (e.g., cyclohexanol)

-

This compound

-

Acetonitrile (solvent)

-

Saturated aqueous sodium sulfite (Na₂SO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (for extraction)

Procedure:

-

To a solution of the secondary alcohol (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stirrer, add this compound (0.4 mmol, 1.2 mmol of BrO₃⁻).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution until the yellow color of any bromine formed disappears.

-

Add saturated aqueous sodium bicarbonate solution to neutralize the reaction mixture.

-

Extract the product with dichloromethane (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude ketone.

-

Purify the crude product by column chromatography on silica gel.

Protocol for the Oxidation of an Aldehyde to a Carboxylic Acid

Objective: To synthesize a carboxylic acid from an aldehyde.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

This compound

-

Aqueous acetic acid (50% v/v) (solvent)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the aldehyde (1.0 mmol) in 50% aqueous acetic acid (10 mL).

-

Add this compound (0.5 mmol, 1.5 mmol of BrO₃⁻) in portions to the stirred solution.

-

Heat the reaction mixture to 50 °C and monitor by TLC.

-

After completion, cool the mixture to room temperature and quench with saturated aqueous sodium bisulfite solution.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Wash the combined organic extracts with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude carboxylic acid.

-

Recrystallize the crude product from an appropriate solvent system.

Quantitative Data Summary (Hypothetical Yields)

The following table presents hypothetical yields for the oxidation of various substrates based on the expected reactivity of bromate-based oxidants. These values should be experimentally verified.

| Substrate | Product | Oxidant Equiv. (BrO₃⁻) | Solvent | Temp. (°C) | Time (h) | Hypothetical Yield (%) |

| Cyclohexanol | Cyclohexanone | 1.2 | Acetonitrile | 25 | 4 | 85-95 |

| Benzyl alcohol | Benzaldehyde | 1.1 | Dichloromethane | 25 | 6 | 70-80 |

| Benzaldehyde | Benzoic acid | 1.5 | 50% aq. Acetic Acid | 50 | 3 | 90-98 |

| Thioanisole | Methyl phenyl sulfoxide | 1.0 | Ethanol | 25 | 2 | >95 |

| Thioanisole | Methyl phenyl sulfone | 2.2 | Ethanol | 50 | 5 | >90 |

Safety Precautions

-

This compound is a strong oxidizing agent. Avoid contact with combustible materials.

-

Reactions involving bromates can be exothermic and may produce bromine, which is toxic and corrosive. All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

-

Quenching of residual oxidant should be performed carefully and with cooling if necessary.

Conclusion

This compound presents a promising, yet underexplored, reagent for organic oxidation reactions. The theoretical protocols and application notes provided herein offer a foundation for future research into its synthetic utility. Experimental validation is essential to determine the actual scope, limitations, and selectivity of this reagent. Researchers are encouraged to explore its potential in various oxidative transformations, which could lead to novel and efficient synthetic methodologies.

References

- 1. This compound | AlBr3O9 | CID 3082017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The structure of hexaaquaaluminium(III) bromate trihydrate, [Al(H2O)6](BrO3)3.3H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]

- 4. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hexaaquaaluminum(III) Bromate Catalyzed Esterification Reactions

Disclaimer: The use of hexaaquaaluminum(III) bromate as a catalyst for esterification reactions is not widely documented in the current scientific literature. The following application notes and protocols are provided as a hypothetical guide for researchers and scientists interested in exploring the potential of this catalyst system. The experimental procedures and data are based on the established principles of Lewis acid catalysis in esterification and should be adapted and optimized as part of a thorough investigation.

Application Notes

This compound, --INVALID-LINK--₃, is a hydrated aluminum salt that can potentially serve as a mild and effective Lewis acid catalyst for the esterification of carboxylic acids with alcohols. The central aluminum(III) ion, coordinated by six water molecules, is expected to be the active catalytic species.

Potential Advantages:

-

Lewis Acidity: The aluminum(III) center can coordinate to the carbonyl oxygen of the carboxylic acid, thereby activating the carbonyl group towards nucleophilic attack by the alcohol.[1][2][3]

-

Mild Reaction Conditions: As a potentially mild Lewis acid, it may allow for the esterification of substrates with sensitive functional groups that are incompatible with strong Brønsted acids like sulfuric acid.

-

Ease of Handling: As a solid, crystalline compound, it may be easier to handle and measure compared to corrosive liquid acids.

-

Solubility: Its solubility in various organic solvents could allow for homogeneous catalysis.

Scope of Application:

This catalytic system could hypothetically be applied to the synthesis of a wide range of esters, including those derived from primary, secondary, and tertiary alcohols, as well as aliphatic and aromatic carboxylic acids. It may be particularly useful in the synthesis of fine chemicals, pharmaceutical intermediates, and fragrance compounds where mild reaction conditions are paramount.

Experimental Protocols

Protocol 1: General Procedure for this compound Catalyzed Esterification

This protocol describes a general method for the esterification of a carboxylic acid with an alcohol using this compound as a catalyst.

Materials:

-

Carboxylic acid

-

Alcohol

-

This compound

-

Anhydrous solvent (e.g., toluene, dichloromethane, or acetonitrile)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol), the alcohol (1.2 mmol), and the anhydrous solvent (5 mL).

-

Add this compound (0.05 mmol, 5 mol%) to the reaction mixture.

-

Stir the mixture at the desired temperature (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL) and stir for 10 minutes.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers and wash with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ester.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Data Presentation (Hypothetical Data)

The following table summarizes hypothetical results for the esterification of various carboxylic acids and alcohols catalyzed by this compound. This data is for illustrative purposes only and is intended to guide experimental design.

| Entry | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Acetic Acid | Benzyl Alcohol | 5 | 80 | 4 | 92 |

| 2 | Benzoic Acid | Ethanol | 5 | Reflux (Toluene) | 6 | 88 |

| 3 | Lauric Acid | Methanol | 3 | 60 | 5 | 95 |

| 4 | Phenylacetic Acid | Isopropanol | 7 | 80 | 8 | 75 |

| 5 | Cinnamic Acid | n-Butanol | 5 | Reflux (Toluene) | 7 | 85 |

| 6 | Salicylic Acid | Ethanol | 10 | Reflux (Toluene) | 12 | 65 |

Visualizations

Experimental Workflow

Caption: General workflow for this compound catalyzed esterification.

Hypothetical Catalytic Cycle

Caption: Proposed catalytic cycle for Lewis acid-catalyzed esterification.

References

Application Note and Protocol for the Synthesis of Hexaaquaaluminum(III) Bromate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of hexaaquaaluminum(III) bromate, --INVALID-LINK--₃. Due to the limited availability of a direct, published synthesis protocol, two effective methods are proposed based on established chemical principles: the reaction of aluminum hydroxide with bromic acid, and a double displacement reaction between aluminum sulfate and barium bromate.

Method 1: Synthesis via Reaction of Aluminum Hydroxide with Bromic Acid

This method involves the initial preparation of bromic acid from barium bromate and sulfuric acid, followed by the reaction of the resulting bromic acid with aluminum hydroxide.

Experimental Protocol

Part A: Preparation of Bromic Acid Solution

-

Reaction Setup: In a fume hood, dissolve a calculated amount of barium bromate (Ba(BrO₃)₂) in deionized water in a large beaker with constant stirring.

-

Acidification: Slowly add a stoichiometric equivalent of dilute sulfuric acid (H₂SO₄) to the barium bromate solution. This will precipitate barium sulfate (BaSO₄), which is highly insoluble.[1][2][3]

-

Reaction: Ba(BrO₃)₂(aq) + H₂SO₄(aq) → 2HBrO₃(aq) + BaSO₄(s)

-

-

Precipitation and Filtration: Allow the reaction mixture to stir for 1-2 hours to ensure complete precipitation of barium sulfate. Separate the barium sulfate precipitate by vacuum filtration, collecting the filtrate which is an aqueous solution of bromic acid (HBrO₃).

-

Concentration (Optional): The bromic acid solution can be carefully concentrated by slow evaporation under vacuum to increase its molarity. Note that bromic acid is unstable at high concentrations and can decompose.[1]

Part B: Synthesis of this compound

-

Reaction: To the freshly prepared bromic acid solution, slowly add a stoichiometric amount of powdered aluminum hydroxide (Al(OH)₃) in small portions with vigorous stirring. The aluminum hydroxide will react with the bromic acid in a neutralization reaction to form aluminum bromate and water.

-

Reaction: Al(OH)₃(s) + 3HBrO₃(aq) + 3H₂O(l) → --INVALID-LINK--₃(aq)

-

-

Dissolution and Filtration: Continue stirring until all the aluminum hydroxide has dissolved. If any unreacted solid remains, it can be removed by filtration.

-

Crystallization: Concentrate the resulting solution by gentle heating or by allowing it to evaporate slowly at room temperature. Cooling the concentrated solution will induce crystallization of this compound.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold deionized water, and dry them in a desiccator over a suitable drying agent.

Experimental Workflow

Caption: Workflow for the synthesis of this compound via the bromic acid route.

Method 2: Synthesis via Double Displacement Reaction

This method utilizes the reaction between aqueous solutions of aluminum sulfate and barium bromate. The precipitation of insoluble barium sulfate drives the reaction, leaving the desired this compound in the solution.

Experimental Protocol